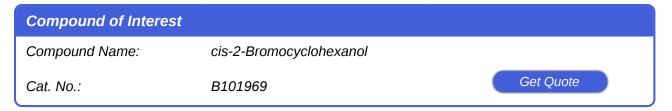


An In-depth Technical Guide to cis-2-Bromocyclohexanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Bromocyclohexanol is a halogenated cyclic alcohol of significant interest in organic synthesis. Its stereochemistry plays a crucial role in its reactivity and suitability as a precursor for various complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of cis-2-Bromocyclohexanol, its structural characteristics, and detailed experimental considerations for its synthesis and analysis. The information presented is intended to support professionals in research, chemical development, and pharmaceutical sciences.

Chemical and Physical Properties

cis-2-Bromocyclohexanol is a colorless to pale yellow liquid at room temperature.[1] Its properties are largely defined by the presence of the hydroxyl and bromine functional groups on adjacent carbons of the cyclohexane ring, with a specific cis stereochemical relationship. The quantitative physical and chemical properties of **cis-2-Bromocyclohexanol** are summarized in the table below.



Property	Value
Molecular Formula	C ₆ H ₁₁ BrO
Molecular Weight	179.055 g/mol [2][3][4]
CAS Registry Number	16536-57-5[2][3][4]
Appearance	Colorless to pale yellow liquid[1]
Density	1.519 g/cm ³
Melting Point	301.6 - 302 K (28.5 - 28.9 °C)[5]
Boiling Point	225.5 °C at 760 mmHg; 323 K (50 °C) at 0.001 bar[5]
Flash Point	90.2 °C
Refractive Index	1.541
Vapor Pressure	0.0171 mmHg at 25°C
LogP (Octanol/Water)	1.68480
Topological Polar Surface Area	20.23 Ų

Chemical Structure and Stereochemistry

The defining feature of **cis-2-Bromocyclohexanol** is the spatial arrangement of the bromine and hydroxyl substituents on the same side of the cyclohexane ring. This cis configuration dictates the molecule's conformational preferences and reactivity. The cyclohexane ring primarily adopts a chair conformation to minimize steric strain. In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. This is in contrast to the trans isomer, which can exist in a more stable diequatorial conformation.

Below is a two-dimensional representation of the chemical structure of **cis-2-Bromocyclohexanol**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to cis-2-Bromocyclohexanol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101969#cis-2-bromocyclohexanol-chemical-properties-and-structure]

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